2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide
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Overview
Description
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate Amide: The initial step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 3-methylphenylamine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chlorobenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide
- **2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-chlorophenyl)amino]-1-oxo-2-butanyl}benzamide
- **2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-ethyl}benzamide
Uniqueness
The uniqueness of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and amide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
499105-02-1 |
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Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[1-(3-methylanilino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-4-22(26(32)27-19-9-7-8-17(2)16-19)28-25(31)21-10-5-6-11-23(21)29-24(30)18-12-14-20(33-3)15-13-18/h5-16,22H,4H2,1-3H3,(H,27,32)(H,28,31)(H,29,30) |
InChI Key |
YDDKNAMCSDQSOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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